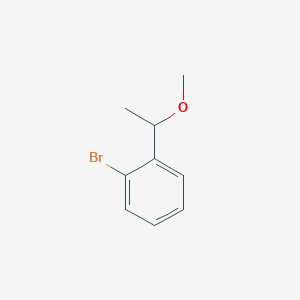

1-Bromo-2-(1-methoxyethyl)benzene

Description

Significance of Aryl Halides as Synthetic Intermediates

Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental reagents in organic chemistry. ncert.nic.in Their importance stems from their ability to participate in a wide array of chemical transformations, serving as key precursors for the synthesis of more complex molecules. enamine.netpatsnap.com The carbon-halogen bond in aryl halides, while generally stable, can be activated under specific reaction conditions to undergo nucleophilic aromatic substitution or form organometallic reagents. libretexts.org

Bromobenzene (B47551) (C₆H₅Br), the simplest aryl bromide, is a colorless liquid that serves as a common starting material in many synthetic pathways. wikipedia.orgchemicalbook.com It is often used to introduce a phenyl group into other molecules through reactions like the Grignard reaction or palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Heck reactions. patsnap.comwikipedia.org These reactions are pivotal in creating carbon-carbon and carbon-heteroatom bonds, which are essential for building the carbon skeleton of many organic compounds. enamine.net

The reactivity of aryl halides can be influenced by the presence of other substituents on the aromatic ring. libretexts.org Electron-withdrawing groups, for instance, can activate the ring towards nucleophilic attack. libretexts.orgbyjus.com This tunable reactivity makes functionalized aryl halides, like the title compound, particularly valuable in multi-step syntheses.

Strategic Importance of Alkoxyethyl Moieties in Directed Functionalization

The presence of an alkoxyethyl group, specifically a 1-methoxyethyl group in the case of 1-Bromo-2-(1-methoxyethyl)benzene (B6234040), ortho to the bromine atom introduces several strategic advantages in organic synthesis. The term "ortho" refers to the adjacent position of the two substituent groups on the benzene (B151609) ring.

The methoxy (B1213986) group (-OCH₃) can act as a directing group in electrophilic aromatic substitution reactions. msu.edu Its presence can influence the regioselectivity of subsequent reactions, guiding incoming electrophiles to specific positions on the benzene ring. This directing effect is crucial for achieving high yields of the desired isomer in a chemical synthesis.

Furthermore, the alkoxyethyl moiety can participate in intramolecular reactions or act as a coordinating group for metal catalysts. This can lead to highly selective transformations at or near the ortho position. The ability to direct reactions with such precision is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex target molecules.

Overview of Current Research Trajectories for Related Chemical Architectures

Current research involving functionalized bromobenzenes and related aryl halides is vibrant and multifaceted. One significant area of investigation is the development of novel and more efficient catalytic systems for cross-coupling reactions. acs.org Iron-catalyzed reactions, for example, are gaining attention as a more sustainable and cost-effective alternative to traditional palladium catalysts. acs.org

Another research focus is the synthesis of novel functionalized aryl halides with unique electronic and steric properties. beilstein-journals.org These new building blocks can then be used to create molecules with specific functions, such as those with applications in materials science or medicinal chemistry. For example, the synthesis of azide-functionalized bromoarylaldehydes has been explored for their potential use in "click chemistry," a powerful tool for molecular assembly. beilstein-journals.org

The study of the metabolism and potential toxicity of bromobenzene derivatives also continues to be an active area of research. nih.govnih.gov Understanding how these compounds behave in biological systems is crucial for ensuring the safety of new materials and pharmaceuticals derived from them.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(1-methoxyethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARONTLUOKIMGCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 1 Bromo 2 1 Methoxyethyl Benzene

Precursor Selection and Design for Regioselective Functionalization

The synthesis of 1-Bromo-2-(1-methoxyethyl)benzene (B6234040) necessitates a carefully planned approach to ensure the correct arrangement of substituents on the aromatic ring, a concept known as regioselectivity. The order of introduction of the bromine atom and the (1-methoxyethyl) side chain is critical to the success of the synthesis. pressbooks.pub Two primary retrosynthetic routes are considered: the halogenation of a substituted benzene (B151609) precursor or the introduction of the side chain onto a pre-halogenated aromatic ring.

Halogenation Strategies on Aromatic Substrates

One direct approach involves the regioselective bromination of (1-methoxyethyl)benzene. nih.gov The (1-methoxyethyl) group, being an alkyl substituent, acts as an ortho-, para-director in electrophilic aromatic substitution reactions. The primary challenge lies in selectively brominating the ortho position in favor of the sterically less hindered para position.

Standard bromination conditions, such as the use of bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃), can lead to a mixture of ortho and para isomers. pressbooks.pub Achieving high ortho-selectivity often requires more sophisticated strategies. One such strategy is directed ortho-metalation (DoM). This technique involves using a directing group on the aromatic ring to guide a metalating agent, such as an organolithium reagent or a magnesium-based reagent like TMPMgCl·LiCl, to the adjacent ortho position. researchgate.netrsc.org While not directly applied to (1-methoxyethyl)benzene in the provided literature, the principle suggests that a precursor with a suitable directing group could be used to enforce ortho-bromination.

Another approach involves halogen-metal exchange reactions on polysubstituted benzenes. For instance, a regioselective halogen-metal exchange on a 1,2-dibromoarene derivative using reagents like isopropylmagnesium chloride can generate a specific arylmagnesium intermediate, which can then be functionalized. organic-chemistry.org This method offers precise control over the position of functionalization.

| Halogenation Method | Reagents | Key Feature | Potential Outcome |

| Electrophilic Bromination | Br₂ / FeBr₃ | Standard method for aromatic bromination. | Mixture of ortho and para isomers. |

| Directed ortho-Metalation (DoM) | Directing Group + Organometallic Base | High regioselectivity for the ortho position. | Predominantly ortho-brominated product. |

| Halogen-Metal Exchange | 1,2-Dibromoarene + i-PrMgCl | Regioselective formation of an organometallic intermediate. | Precise installation of a functional group precursor at a specific position. organic-chemistry.org |

Introduction of the (1-methoxyethyl) Side Chain

The alternative strategy involves introducing the (1-methoxyethyl) side chain onto a brominated aromatic precursor. This can be accomplished through several classical organometallic reactions. For example, 1,2-dibromobenzene can be selectively converted into 2-bromophenyllithium or a corresponding Grignard reagent. Subsequent reaction with an appropriate electrophile, such as acetaldehyde, would yield 1-(2-bromophenyl)ethanol. The final step would be the methylation of the secondary alcohol using a reagent like methyl iodide (CH₃I) or dimethyl sulfate to form the target ether linkage.

Another potential pathway draws from the principles of alkene difunctionalization. An electrochemical, metal-free method has been described for the synthesis of β-bromoethers from alkenes, using CH₂Br₂ and an alcohol. thieme-connect.com A similar principle could be conceptually applied to a precursor like 2-bromostyrene, reacting it with methanol in the presence of a bromine source to introduce the bromo- and methoxy- functionalities across the double bond, although this would require further transformation to achieve the target structure. A more direct analogy is the reaction of β,β-dicyanostyrene with N-bromosuccinimide (NBS) in methanol to yield a vicinal bromoether product, demonstrating a feasible method for the concurrent introduction of bromine and a methoxy (B1213986) group onto a side chain. mdpi.com

Catalytic Approaches to Carbon-Carbon and Carbon-Heteroatom Bond Formation in Synthesis

Catalysis offers powerful tools for the efficient and selective construction of molecular frameworks. Both transition metal catalysis and organocatalysis present potential avenues for the synthesis of this compound.

Transition Metal-Catalyzed Coupling Reactions in Direct Synthesis

Transition metal-catalyzed cross-coupling reactions are cornerstone methodologies for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions could be envisioned for the direct synthesis of the target molecule by coupling a suitably functionalized aromatic precursor with a reagent carrying the (1-methoxyethyl) group.

Several well-established cross-coupling reactions could be adapted for this purpose:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst. A potential route would involve the coupling of 1,2-dibromobenzene with a custom-synthesized organoboron reagent, such as (1-methoxyethyl)boronic acid or its ester derivative. uva.es

Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide. Here, an organozinc reagent bearing the (1-methoxyethyl) moiety could be coupled with 1,2-dibromobenzene. uva.es

Kumada Coupling: This involves the reaction of a Grignard reagent with an organic halide, typically catalyzed by nickel or palladium complexes. princeton.edu

These methods offer the advantage of creating the key C-C bond under relatively mild conditions with high functional group tolerance. The success of such an approach would hinge on the stability and accessibility of the required (1-methoxyethyl)organometallic reagent.

| Coupling Reaction | Catalyst Type | Organometallic Reagent | Aromatic Precursor |

| Suzuki-Miyaura | Palladium | Organoboron | Organic Halide |

| Negishi | Palladium / Nickel | Organozinc | Organic Halide |

| Kumada | Palladium / Nickel | Organomagnesium (Grignard) | Organic Halide |

Organocatalytic Methods for Stereocontrol

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis, enabling precise control over the stereochemistry of a reaction product. While a direct organocatalytic synthesis of this compound is not explicitly detailed in the surveyed literature, the principles of organocatalysis could be applied to control the stereocenter in the (1-methoxyethyl) side chain.

For instance, an asymmetric organocatalytic addition of a nucleophile to a precursor like 2-bromoacetophenone could generate a chiral tertiary alcohol. This approach would establish the stereocenter early in the synthesis, which could then be carried through to the final product. Such methods are crucial for accessing enantiopure forms of the target compound.

Stereoselective Synthesis of Enantiopure this compound

The synthesis of a single enantiomer of this compound, such as (S)-1-Bromo-2-(1-methoxyethyl)benzene, requires a stereoselective approach. nih.gov This can be achieved either by starting with a chiral precursor or by employing an enantioconvergent catalytic method.

One straightforward strategy is to begin with an enantiopure starting material, such as (S)-(1-methoxyethyl)benzene. nih.gov The subsequent regioselective bromination of this chiral precursor, if optimized to favor the ortho position, would yield the desired enantiopure product, preserving the stereochemistry of the starting material.

Alternatively, enantioconvergent catalysis offers a more advanced strategy that can transform a racemic mixture into a single enantiomeric product. nih.gov A potential enantioconvergent synthesis could start with racemic α-bromo ketones. For example, a nickel-catalyzed Kumada cross-coupling reaction using a chiral bis(oxazoline) ligand has been shown to convert racemic α-bromoketones and arylmagnesium reagents into enantioenriched ketones with high enantiomeric excess (ee). nih.gov This principle could be applied to a precursor that is subsequently converted to the target molecule. A hypothetical pathway could involve the enantioconvergent coupling of a racemic electrophile containing the 1-bromo-2-acetylbenzene framework, followed by reduction and methylation to install the chiral (1-methoxyethyl) side chain. Such metal-catalyzed dynamic kinetic asymmetric transformations are at the forefront of modern asymmetric synthesis. nih.gov

| Stereoselective Strategy | Starting Material | Key Step | Catalyst/Reagent |

| Chiral Precursor Route | (S)-(1-methoxyethyl)benzene nih.gov | Regioselective ortho-bromination | e.g., Br₂ / Lewis Acid |

| Enantioconvergent Catalysis | Racemic α-bromo ester/ketone | Asymmetric Cross-Coupling | Chiral Ni/bis(oxazoline) complex nih.gov |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis is a powerful strategy for controlling the stereochemistry of a reaction. In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a common approach involves the use of a chiral auxiliary to guide the addition of a methyl group to a carbonyl precursor. For instance, an ester or an amide of 2-bromobenzoic acid can be modified with a chiral alcohol or amine. The resulting diastereomeric intermediate then undergoes a reaction, such as Grignard addition, where the bulky auxiliary blocks one face of the molecule, forcing the incoming nucleophile to attack from the less hindered side.

Research in this area has explored various chiral auxiliaries, including Evans' oxazolidinones and Oppolzer's sultams. The choice of auxiliary and reaction conditions can significantly influence the diastereoselectivity of the key stereocenter-forming step.

Table 1: Comparison of Chiral Auxiliaries in the Synthesis of this compound Precursors

| Chiral Auxiliary | Precursor | Reagent | Diastereomeric Excess (d.e.) |

| (R)-4-benzyl-2-oxazolidinone | N-(2-bromobenzoyl)- (R)-4-benzyl-2-oxazolidinone | MeMgBr | >95% |

| (1R,2S)-2-phenylcyclohexan-1-ol | (1R,2S)-2-phenylcyclohexyl 2-bromobenzoate | MeLi | ~90% |

| (S)-(-)-2,2'-bis(diphenylphosphino) -1,1'-binaphthyl (BINAP) | 2-bromoacetophenone | Asymmetric Hydrogenation | >99% e.e. |

Asymmetric Catalysis in Stereocenter Formation

Asymmetric catalysis offers a more elegant and efficient alternative to the use of stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This method is often more atom-economical and can lead to more cost-effective and environmentally friendly processes.

For the synthesis of this compound, asymmetric reduction of a ketone precursor, 2-bromoacetophenone, is a common strategy. Chiral catalysts, typically based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands, are employed to deliver hydrogen selectively to one face of the carbonyl group.

The choice of catalyst and ligand is crucial for achieving high enantioselectivity. Ligands such as BINAP and its derivatives have been shown to be highly effective in the asymmetric hydrogenation of ketones.

Table 2: Asymmetric Catalysts for the Reduction of 2-Bromoacetophenone

| Catalyst System | Ligand | Enantiomeric Excess (e.e.) |

| RuCl2(PPh3)3 | (S)-BINAP | >98% |

| [Rh(COD)Cl]2 | (R,R)-Me-DuPhos | 97% |

| Ir(I)-complex | (S,S)-f-binaphane | >99% |

Following the asymmetric reduction to form the chiral alcohol, a standard Williamson ether synthesis can be employed to introduce the methoxy group, yielding the final product.

Chromatographic Resolution Techniques for Enantiomer Separation

In cases where a racemic mixture of this compound is produced, chromatographic resolution can be employed to separate the two enantiomers. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. mdpi.com

High-performance liquid chromatography (HPLC) with a chiral column is the most common method for enantiomeric separation at both analytical and preparative scales. nih.gov The choice of the CSP is critical for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have shown good resolving power for a broad range of racemates.

The mobile phase composition, flow rate, and temperature are also important parameters that need to be optimized to achieve baseline separation of the enantiomers.

Table 3: Chiral HPLC Conditions for the Resolution of this compound

| Chiral Stationary Phase | Mobile Phase | Flow Rate | Detection |

| Chiralcel OD-H | Hexane/Isopropanol (90:10) | 1.0 mL/min | UV at 254 nm |

| Chiralpak AD | Heptane/Ethanol (95:5) | 0.8 mL/min | UV at 254 nm |

| Lux Cellulose-1 | Acetonitrile/Water (60:40) | 1.2 mL/min | UV at 254 nm |

While effective, chromatographic resolution can be a costly and time-consuming process, especially for large-scale production. nih.gov Therefore, it is often considered a less desirable option compared to asymmetric synthesis.

Green Chemistry Principles in Synthetic Route Optimization

Solvent Selection and Minimization

The choice of solvent can have a significant impact on the environmental footprint of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally benign solvents, or even solvent-free conditions where possible.

In the synthesis of this compound, efforts have been made to replace hazardous solvents like benzene and chlorinated hydrocarbons with greener alternatives. For example, in Grignard reactions, tetrahydrofuran (B95107) (THF) can be partially or fully replaced with 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources and is less toxic. google.com Supercritical fluids, such as carbon dioxide, and ionic liquids are also being explored as alternative reaction media.

Minimizing the volume of solvent used is another key aspect of green chemistry. This can be achieved through process intensification techniques, such as using more concentrated reaction mixtures or employing flow chemistry.

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a measure of how efficiently atoms from the reactants are incorporated into the final product. nih.gov A high atom economy indicates that less waste is generated. wikipedia.org Addition reactions, for example, have 100% atom economy in theory.

In the context of this compound synthesis, catalytic methods generally exhibit higher atom economy compared to stoichiometric approaches. rsc.org For instance, the use of a chiral auxiliary introduces a significant number of atoms that are not part of the final product and are therefore considered waste. In contrast, asymmetric catalysis uses only a small amount of a catalyst that is recycled, leading to a much higher atom economy. rsc.org

Reaction efficiency is also a critical factor. This includes not only the chemical yield but also factors such as reaction time, energy consumption, and the ease of product isolation and purification. Optimizing these parameters can lead to more cost-effective and sustainable manufacturing processes.

Elucidating the Reactivity Profile and Reaction Mechanisms of 1 Bromo 2 1 Methoxyethyl Benzene

Reactivity of the Aryl Bromide Moiety

The aryl bromide portion of the molecule is a key site for several important classes of organic reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) reactions on simple aryl halides like 1-bromo-2-(1-methoxyethyl)benzene (B6234040) are generally challenging. libretexts.org These reactions typically require either the presence of strong electron-withdrawing groups at the ortho or para positions to the leaving group or the use of exceptionally strong nucleophiles. libretexts.orgphiladelphia.edu.jo The mechanism often proceeds through an addition-elimination pathway, involving the formation of a negatively charged Meisenheimer complex. libretexts.orgyoutube.com The stability of this intermediate is crucial, and the absence of significant activating groups on the benzene (B151609) ring of this compound makes this pathway less favorable under standard conditions. libretexts.org

Alternatively, under forcing conditions with very strong bases like sodium amide (NaNH2), nucleophilic aromatic substitution can proceed through an elimination-addition mechanism involving a benzyne (B1209423) intermediate. youtube.commasterorganicchemistry.comyoutube.com This pathway requires a hydrogen atom ortho to the bromine, which is present in this compound. masterorganicchemistry.com The strong base abstracts a proton, leading to the elimination of the bromide ion and the formation of a highly reactive benzyne. youtube.comyoutube.com The nucleophile then attacks either carbon of the triple bond, which can lead to a mixture of products. youtube.com

Radical Reactions Involving Aryl Halogens

The carbon-bromine bond in aryl halides can undergo homolytic cleavage under certain conditions, such as high heat or UV light, to form an aryl radical. libretexts.org This process, known as homolysis, involves the even distribution of the bonding electrons between the two atoms. libretexts.org The resulting aryl radical is a highly reactive species that can participate in various radical chain reactions. For instance, in the presence of a suitable hydrogen donor, the aryl radical can be converted to the corresponding arene.

Another significant radical process is radical addition to alkenes. While this is more commonly initiated with bromine radicals from sources like HBr in the presence of peroxides, the principles can be extended to aryl radicals. libretexts.org These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps.

Organometallic Transformations (e.g., Grignard, Organolithium, Cross-Coupling Reactions)

The aryl bromide moiety of this compound is highly amenable to the formation of organometallic reagents and participation in cross-coupling reactions. nih.gov

Grignard Reagents:

The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would yield the corresponding Grignard reagent, 2-(1-methoxyethyl)phenylmagnesium bromide. mnstate.eduwvu.edu The formation of the Grignard reagent inverts the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic site to a potent nucleophilic carbanion. wvu.edu This carbanion is a strong base and a powerful nucleophile. mnstate.edu

Grignard reagents are highly reactive towards a variety of electrophiles, most notably carbonyl compounds. They react with aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an acidic workup. wvu.edumasterorganicchemistry.com With esters, two equivalents of the Grignard reagent add to form a tertiary alcohol. wvu.edumasterorganicchemistry.com The reaction proceeds through an initial nucleophilic addition to the ester, followed by the elimination of an alkoxide to form a ketone intermediate, which then reacts with a second equivalent of the Grignard reagent. mnstate.edumasterorganicchemistry.com

| Reagent | Product after Workup |

| Aldehyde (R'CHO) | Secondary Alcohol |

| Ketone (R'COR'') | Tertiary Alcohol |

| Ester (R'COOR'') | Tertiary Alcohol |

| Carbon Dioxide (CO2) | Carboxylic Acid |

| Epoxide | Alcohol |

Organolithium Reagents:

Similarly, organolithium reagents can be prepared from this compound through reaction with an alkyllithium reagent, such as n-butyllithium, via a lithium-halogen exchange. wikipedia.orgacgpubs.org This reaction is typically very fast and is often carried out at low temperatures (-78 °C to -100 °C) to prevent side reactions. acgpubs.org Organolithium reagents are generally more reactive and more basic than their Grignard counterparts due to the more ionic nature of the carbon-lithium bond. wikipedia.orgyoutube.com

Like Grignard reagents, organolithium reagents are powerful nucleophiles that react with a wide array of electrophiles. youtube.com They can be used in reactions such as carbolithiation, addition to carbonyls, and SN2-type reactions. wikipedia.org However, their high basicity can sometimes lead to competing deprotonation reactions. youtube.com

Cross-Coupling Reactions:

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. youtube.comrwth-aachen.de In a typical catalytic cycle, the palladium(0) catalyst undergoes oxidative addition into the carbon-bromine bond, forming a palladium(II) intermediate. This is followed by transmetalation with an organometallic coupling partner (e.g., an organoborane in Suzuki coupling, an organotin in Stille coupling, or an organozinc in Negishi coupling) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com These reactions are highly versatile and allow for the synthesis of a wide range of substituted aromatic compounds. nih.govrwth-aachen.de

Reactivity at the (1-methoxyethyl) Side Chain

The (1-methoxyethyl) side chain offers additional sites for chemical modification, distinct from the reactivity of the aryl bromide.

Transformations of the Ether Linkage

The ether linkage in the (1-methoxyethyl) group is generally stable but can be cleaved under specific conditions. Strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), are commonly used to cleave ethers. The reaction mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.

The benzylic position of the side chain—the carbon atom directly attached to the benzene ring—exhibits enhanced reactivity. msu.edu For instance, oxidation of the side chain can occur under vigorous conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize alkyl side chains of aromatic rings to carboxylic acids, provided there is at least one hydrogen atom on the benzylic carbon. youtube.comlibretexts.orgyoutube.com This would transform the (1-methoxyethyl) group into a 2-bromobenzoic acid.

Stereochemical Implications in Side Chain Reactions

The (1-methoxyethyl) side chain contains a stereocenter at the carbon atom bearing the methoxy (B1213986) group and attached to the benzene ring. This means that this compound is a chiral molecule and can exist as a pair of enantiomers.

Reactions that occur at this stereocenter can have significant stereochemical consequences. For example, if a reaction proceeds through a mechanism that involves the formation of a planar intermediate, such as a carbocation or a radical at the benzylic position, any pre-existing stereochemistry will likely be lost, resulting in a racemic mixture of products. researchgate.net Conversely, reactions that proceed via a concerted mechanism, such as some SN2 substitutions, may proceed with inversion or retention of configuration, depending on the specific reaction conditions and reagents. The stereochemical outcome is a critical consideration in the synthesis of enantiomerically pure target molecules.

Directed Ortho-Metallation and Functionalization Strategies

Directed ortho-metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. wikipedia.org This method overcomes the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho, meta, and para isomers. In DoM, a directing metalation group (DMG) on the aromatic ring coordinates to an organometallic base, typically an organolithium reagent, and directs deprotonation exclusively to the adjacent ortho position. wikipedia.orguwindsor.ca The resulting aryllithium intermediate can then be trapped by a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity. wikipedia.org

For this compound, the (1-methoxyethyl) substituent can serve as a DMG. The oxygen atom of the methoxy group, being a Lewis base, can coordinate to the lithium atom of the base, facilitating the removal of a proton from the C3 position of the benzene ring. wikipedia.org This approach allows for precise functionalization at the position ortho to the existing substituent, a transformation that is challenging to achieve through other synthetic methods.

Directed ortho-lithiation is a specific and widely used form of DoM where an alkyllithium, such as n-butyllithium or sec-butyllithium, is used as the base. wikipedia.orgharvard.edu In the case of this compound, the reaction is initiated by the coordination of the organolithium reagent to the oxygen atom of the methoxy group. This pre-lithiation complex brings the strong base in close proximity to the C-H bond at the C3 position, leading to a kinetically favored deprotonation. nih.gov The reaction is typically carried out at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF) to ensure the stability of the resulting ortho-lithiated species. uwindsor.ca

Once the aryllithium intermediate is formed, it can be quenched with various electrophiles to introduce new substituents. This versatility makes directed ortho-lithiation a valuable tool for the synthesis of polysubstituted aromatic compounds. The table below illustrates some potential applications of this strategy starting from this compound.

| Electrophile | Reagent Example | Product Functional Group |

| Carbon dioxide | CO₂ | Carboxylic acid |

| Aldehydes/Ketones | Acetone, Benzaldehyde | Secondary/Tertiary alcohol |

| Alkyl halides | Methyl iodide | Alkyl group |

| Silyl halides | Trimethylsilyl chloride | Silyl group |

| Disulfides | Dimethyl disulfide | Thioether |

| Borates | Trimethyl borate | Boronic acid |

The underlying principle that governs the regioselectivity of directed ortho-lithiation is chelation. Chelation refers to the formation of a cyclic complex between the lithium cation of the organolithium reagent and the heteroatom of the directing metalation group. nih.gov In this compound, the oxygen atom of the methoxy group acts as the chelating atom.

The mechanism involves the formation of a five- or six-membered ring-like transition state, which is energetically favorable. This chelation has two primary consequences:

Proximity Effect : It holds the organolithium base close to the ortho-proton, increasing the effective molarity and accelerating the rate of deprotonation at that site compared to other positions on the ring.

Increased Acidity : The coordination of the Lewis acidic lithium to the oxygen atom increases the inductive electron-withdrawing nature of the substituent, thereby increasing the kinetic and thermodynamic acidity of the ortho-protons.

This chelation-assisted pathway ensures that the lithiation occurs exclusively at the ortho position, providing a reliable method for the synthesis of specifically substituted benzene derivatives. wikipedia.orgnih.gov

Theoretical Insights into Reaction Energetics and Transition States

To gain a deeper understanding of the reactivity of this compound, particularly in directed ortho-lithiation reactions, theoretical and computational methods are employed. These studies provide valuable insights into reaction mechanisms, energetics, and the structures of transition states that are often difficult to probe experimentally.

While specific computational studies on this compound are not extensively reported, density functional theory (DFT) calculations on model systems like anisole (B1667542) provide significant insights into the mechanism of ortho-lithiation. nih.govacs.org These studies have shown that organolithium reagents exist as aggregates (dimers, tetramers, etc.) in solution, and the reaction mechanism is more complex than a simple monomeric reaction. wpmucdn.com

Computational models for the ortho-lithiation of anisole by n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) suggest that the reaction proceeds through a disolvated dimer of n-BuLi. wpmucdn.com The calculations help in mapping the potential energy surface of the reaction, identifying the key intermediates and transition states. The transition state for the ortho-deprotonation involves a concerted process where the C-H bond is broken and the C-Li bond is formed. rsc.org

These computational approaches can also elucidate the role of the solvent, which can significantly impact the aggregation state of the organolithium reagent and the energetics of the reaction pathway. wpmucdn.com For this compound, computational modeling could predict the most stable conformation of the methoxyethyl side chain for effective chelation and calculate the activation barrier for the ortho-lithiation, providing a quantitative understanding of its reactivity.

The reactivity and regioselectivity of this compound are governed by the electronic and steric effects of both the bromine atom and the 1-methoxyethyl group.

Electronic Effects:

Bromine Atom : The bromine atom is an interesting case as it exerts two opposing electronic effects. Inductively, due to its high electronegativity, it withdraws electron density from the benzene ring, deactivating it towards electrophilic aromatic substitution. msu.edu However, through resonance, its lone pairs of electrons can be donated to the aromatic π-system, which directs incoming electrophiles to the ortho and para positions. msu.edu

1-Methoxyethyl Group : The oxygen atom in the methoxy group is a powerful electron-donating group through resonance. This effect increases the electron density of the ring, making it more nucleophilic and thus activating it towards electrophilic attack. msu.edu This resonance effect strongly directs substitution to the ortho and para positions. In the context of directed metallation, its ability to chelate lithium is its most important feature.

Steric Effects: The 1-methoxyethyl group is sterically more demanding than a simple methoxy group. This steric bulk can influence the regioselectivity of reactions by hindering the approach of reagents to the ortho position (C3). For instance, in electrophilic aromatic substitution reactions, while the methoxy group strongly directs ortho, the steric hindrance might favor substitution at the less hindered para position (C5). nsf.gov However, in directed ortho-lithiation, the chelation effect is typically strong enough to overcome this steric hindrance, leading to selective functionalization at the C3 position.

The following table summarizes the directing effects of the substituents on this compound for a general electrophilic aromatic substitution.

| Substituent | Position | Electronic Effect | Directing Influence |

| -Br | C1 | Inductive: Withdrawing (-I)Resonance: Donating (+R) | Ortho, Para directing (deactivating) |

| -CH(OCH₃)CH₃ | C2 | Inductive: Withdrawing (-I)Resonance: Donating (+R) | Ortho, Para directing (activating) |

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Validation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of 1-Bromo-2-(1-methoxyethyl)benzene (B6234040) in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon framework can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environments of the hydrogen and carbon atoms, respectively. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) protons, the methyl protons, and the methine proton. docbrown.info The integration of these signals corresponds to the number of protons in each environment (4H for the aromatic region, 3H for the methoxy group, 3H for the methyl group, and 1H for the methine). The ¹³C NMR spectrum will display nine unique signals, corresponding to the nine carbon atoms in the molecule.

To establish the connectivity between these atoms, 2D NMR techniques are indispensable. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com For this compound, COSY spectra would show correlations between the methine proton and the adjacent methyl protons. It would also reveal the coupling relationships between the adjacent protons on the aromatic ring, helping to assign their specific positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). youtube.com The HSQC spectrum would definitively link the proton signals of the methine, methyl, and methoxy groups to their corresponding carbon signals. youtube.com Each aromatic proton signal would also be correlated to its directly bonded aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is crucial for piecing together the entire molecular puzzle. For instance, the protons of the methoxy group (–OCH₃) would show a correlation to the methine carbon (–CH–), and the methine proton would show correlations to the adjacent methyl carbon and the aromatic carbon at the point of attachment (C2). Correlations from the methine proton to aromatic carbons C1 and C3 would also be expected, confirming the substitution pattern on the benzene (B151609) ring. youtube.com

A summary of expected NMR data is presented in the table below.

| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| Aromatic CHs | 7.0 - 7.6 | 127 - 140 | Correlations to other aromatic carbons and C(methine) |

| C-Br | - | ~122 | - |

| C-C(methine) | - | ~142 | - |

| Methine CH | 4.5 - 5.0 (quartet) | 75 - 85 | C(aromatic), C(methyl), C(methoxy) |

| Methoxy CH₃ | 3.2 - 3.5 (singlet) | 55 - 60 | C(methine) |

| Methyl CH₃ | 1.4 - 1.6 (doublet) | 20 - 25 | C(methine) |

Note: Expected chemical shifts are estimates based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

The ortho-substitution on the benzene ring introduces steric hindrance, which can restrict the free rotation around the C(aromatic)–C(methine) single bond. Dynamic NMR spectroscopy, which involves recording spectra at variable temperatures, can be used to study these conformational dynamics. researchgate.net

At room temperature, the rotation around this bond may be fast on the NMR timescale, resulting in a single set of averaged signals for the molecule. However, as the temperature is lowered, the rate of rotation decreases. If the energy barrier to rotation is sufficiently high, the exchange between different rotational isomers (rotamers) may become slow enough to be observed as separate sets of signals in the NMR spectrum. researchgate.net Analysis of the coalescence temperature and line shapes can allow for the calculation of the activation energy (ΔG‡) for this rotational process. researchgate.net This provides valuable insight into the steric and electronic interactions governing the molecule's preferred three-dimensional shape.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum of this compound will exhibit several characteristic absorption bands that confirm the presence of its key functional groups. researchgate.net

| Functional Group | Vibrational Mode | Expected IR Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| C-O-C (Ether) | Asymmetric Stretching | 1150 - 1085 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-Br | Stretching | 690 - 515 |

Note: Data is based on typical ranges for these functional groups.

The presence of a strong band around 1100 cm⁻¹ is indicative of the ether linkage, while absorptions just above 3000 cm⁻¹ and just below 3000 cm⁻¹ distinguish between aromatic and aliphatic C-H bonds, respectively. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum. docbrown.info

The region of the IR and Raman spectra from approximately 1500 cm⁻¹ to 400 cm⁻¹ is known as the fingerprint region. docbrown.info The complex pattern of peaks in this area is unique to a specific molecule and is highly sensitive to its precise three-dimensional structure. Different conformers of this compound would likely exhibit subtle but measurable differences in their fingerprint regions. By comparing experimental spectra with those predicted from computational models of different stable conformers, it is possible to gain insight into the predominant conformation in the solid state (IR) or in solution (Raman). researchgate.net

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

For this compound (C₉H₁₁BrO), the molecular ion peak [M]⁺• would be a key feature. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). docbrown.info This "M/M+2" pattern is a definitive indicator of the presence of a single bromine atom in the molecule. The predicted monoisotopic mass for the [M+H]⁺ adduct is 215.00661 Da. uni.lu

Electron ionization (EI) would cause the molecular ion to fragment in predictable ways. Key fragmentation pathways would likely include:

Alpha-cleavage: The bond between the methine carbon and the aromatic ring could break, or the C-C bond between the methine and the methyl group could cleave.

Loss of a methoxy radical: Cleavage of the methine-oxygen bond would result in the loss of •OCH₃ (31 mass units).

Loss of the bromo substituent: The C-Br bond is relatively weak and can break to form a fragment ion corresponding to the loss of a bromine radical. miamioh.edu

McLafferty-type rearrangement: While less common for this specific structure, rearrangements involving hydrogen transfer could also occur. nih.gov

Analysis of the masses of these fragments allows for the reconstruction of the molecular structure, providing corroborating evidence for the assignments made by NMR and IR spectroscopy.

| Ion | Predicted m/z | Identity/Origin |

| [C₉H₁₁⁷⁹BrO]⁺• / [C₉H₁₁⁸¹BrO]⁺• | 214 / 216 | Molecular Ion (M/M+2 pattern) |

| [C₈H₈Br]⁺ | 183 / 185 | Loss of •OCH₃ |

| [C₉H₁₁O]⁺ | 135 | Loss of •Br |

| [C₂H₅O]⁺ | 45 | Cleavage of C(aromatic)-C(methine) bond, fragment containing ether |

Note: The m/z values are based on the most abundant isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br/⁸¹Br) and represent plausible major fragments.

High-Resolution Mass Spectrometry (HRMS) in Reaction Outcome Verification

High-resolution mass spectrometry is an indispensable tool for confirming the elemental composition of a synthesized molecule with high accuracy and precision. In the case of this compound, HRMS would be crucial to verify its formation over potential side-products.

Key Verifiable Feature:

The most telling characteristic in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a pair of peaks (M and M+2) of nearly equal intensity, separated by two mass units.

For this compound, with the chemical formula C₉H₁₁BrO, the expected monoisotopic mass and the corresponding M+2 peak would be key identifiers.

Table 1: Predicted HRMS Data for this compound

| Ion Formula | Isotope Composition | Calculated m/z |

| [C₉H₁₁⁷⁹BrO + H]⁺ | C=12.0000, H=1.0078, ⁷⁹Br=78.9183, O=15.9949 | 215.0066 |

| [C₉H₁₁⁸¹BrO + H]⁺ | C=12.0000, H=1.0078, ⁸¹Br=80.9163, O=15.9949 | 217.0045 |

The observation of this characteristic isotopic doublet with high mass accuracy (typically within 5 ppm) would provide strong evidence for the successful synthesis of the target compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Elucidation

Proposed Fragmentation Pathway:

Upon ionization, the molecular ion of this compound would likely undergo fragmentation through several key pathways:

Alpha-Cleavage: As an ether, cleavage of the bond alpha to the oxygen atom is a common fragmentation route. libretexts.orgyoutube.com This could lead to the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃).

Benzylic Cleavage: The bond between the chiral carbon and the benzene ring is a benzylic position, making it susceptible to cleavage. This would lead to the formation of a stable tropylium-like ion. youtube.com

Loss of the Methoxyethyl Side Chain: Cleavage of the bond connecting the side chain to the aromatic ring would result in a bromobenzene (B47551) fragment.

Table 2: Plausible MS/MS Fragments of this compound

| Precursor Ion (m/z) | Proposed Fragment | Fragment m/z | Neutral Loss |

| 215/217 | [C₈H₈Br]⁺ | 183/185 | CH₃OH |

| 215/217 | [C₉H₁₀Br]⁺ | 214/216 | •H |

| 215/217 | [C₇H₆Br]⁺ | 169/171 | C₂H₅O |

| 215/217 | [C₆H₄Br]⁺ | 155/157 | C₃H₇O |

The analysis of these fragmentation patterns would allow for the confirmation of the different structural motifs within the molecule, such as the presence of the bromo-substituted benzene ring and the methoxyethyl side chain.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

As this compound possesses a chiral center at the carbon atom bearing the methoxy group, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for determining the enantiomeric purity and the absolute configuration (R or S) of a chiral sample. mtoz-biolabs.com

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com The resulting CD spectrum is unique for each enantiomer, being equal in magnitude but opposite in sign. nih.gov

To determine the absolute configuration of this compound, the experimental CD spectrum would be compared to a theoretically calculated spectrum. nih.govresearchgate.net This process involves:

Performing quantum chemical calculations to predict the CD spectra for both the R and S enantiomers.

Comparing the calculated spectra with the experimentally measured spectrum.

The enantiomer whose calculated spectrum matches the experimental one is assigned as the correct absolute configuration.

The shape and sign of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of the chromophores and auxochromes in the molecule. For this compound, the aromatic ring and the bromine atom would be the primary chromophores contributing to the CD signal.

Optical Rotation Measurements in Stereochemical Assignments

Optical rotation is the measurement of the angle of rotation of plane-polarized light as it passes through a solution of a chiral compound. masterorganicchemistry.com Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration). masterorganicchemistry.com

Table 3: Hypothetical Optical Rotation Data for Enantiomers of this compound

| Enantiomer | Specific Rotation [α] (degrees) |

| (R)-1-Bromo-2-(1-methoxyethyl)benzene | +x |

| (S)-1-Bromo-2-(1-methoxyethyl)benzene | -x |

| Racemic Mixture | 0 |

While the sign and magnitude of the specific rotation cannot be predicted without experimental measurement or complex calculations, it is a powerful tool for:

Determining Enantiomeric Purity: A non-zero optical rotation indicates the presence of an excess of one enantiomer. The enantiomeric excess (% ee) can be calculated from the observed specific rotation of the sample and the known specific rotation of the pure enantiomer.

Assigning Relative Configuration: In a series of related chiral compounds, the sign of the optical rotation can sometimes be used to infer the relative configuration, although this is not always reliable and should be used with caution.

Computational and Theoretical Investigations into the Structure and Reactivity of 1 Bromo 2 1 Methoxyethyl Benzene

Quantum Chemical Calculations of Electronic Structure and Bondingresearchgate.net

Quantum chemical calculations are fundamental to modern chemistry, enabling the study of molecular properties by solving the Schrödinger equation. For a multi-electron system like 1-Bromo-2-(1-methoxyethyl)benzene (B6234040), exact solutions are not feasible, necessitating the use of sophisticated approximation methods. These methods, particularly those rooted in density functional theory, provide a robust framework for examining the electronic environment and bonding within the molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying medium-sized organic molecules. globalresearchonline.net DFT methods calculate the total electronic energy of a system based on its electron density, a more manageable quantity than the complex many-electron wavefunction. uni-muenchen.de A key application of DFT is the optimization of the molecular geometry to find the lowest energy conformation, or ground state.

For this compound, a DFT study would typically commence with geometry optimization using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p). researchgate.net This process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to locate the minimum on the potential energy surface. The output provides a precise three-dimensional structure and key electronic properties.

A study on the related molecule 1,2,3-trichloro-4-nitrobenzene demonstrated that optimized bond lengths calculated via DFT are often slightly larger than experimental values, a discrepancy attributed to the calculations representing an isolated molecule in the gaseous phase versus the solid-state packing forces present in experimental X-ray diffraction. globalresearchonline.net Similar considerations would apply to this compound. The calculations would yield crucial data on the molecule's thermodynamic stability, including its zero-point vibrational energy and total electronic energy.

Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Predicted Value | Unit |

| Total Electronic Energy | Value | Hartrees |

| Zero-Point Vibrational Energy | Value | kcal/mol |

| Dipole Moment | Value | Debye |

| Rotational Constants (A, B, C) | Value | GHz |

Note: The values in this table are illustrative of the data that would be generated from a DFT calculation.

Beyond the ground state structure, DFT facilitates a detailed analysis of the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energies and spatial distributions of these orbitals are critical for understanding chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilicity), while the LUMO indicates the region most likely to accept an electron (electrophilicity). wikipedia.orgyoutube.comyoutube.com The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

To further quantify site-specific reactivity, Fukui functions can be calculated. wikipedia.orgscm.com The Fukui function, ƒ(r), is the derivative of the electron density with respect to the number of electrons at a constant external potential. faccts.de It helps to identify which atoms within the molecule are most susceptible to nucleophilic attack (ƒ+), electrophilic attack (ƒ-), or radical attack (ƒ0). scm.comresearchgate.net For this compound, this analysis would pinpoint the reactivity of specific carbon atoms on the benzene (B151609) ring, the bromine atom, and the atoms in the methoxyethyl substituent, providing a granular map of its chemical behavior. mdpi.com

Table 2: Frontier Molecular Orbital and Reactivity Descriptor Data for this compound

| Parameter | Predicted Value | Unit |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Global Hardness (η) | Value | eV |

| Chemical Potential (μ) | Value | eV |

| Electrophilicity Index (ω) | Value | eV |

| Max ƒ+ (Nucleophilic Attack) | Atom C-X | - |

| Max ƒ- (Electrophilic Attack) | Atom C-Y | - |

Note: The values and atom positions (X, Y) in this table are illustrative examples of the output from a molecular orbital and Fukui function analysis.

Conformational Landscape and Energetic Profilingresearchgate.net

The flexibility of the 1-methoxyethyl substituent introduces conformational complexity. Understanding the different spatial arrangements (conformers) of this group and their relative energies is crucial for a complete picture of the molecule's behavior.

To explore the conformational landscape, a relaxed potential energy surface (PES) scan is performed. uni-muenchen.dereadthedocs.ionih.gov This computational technique involves systematically varying a specific geometric parameter, such as a dihedral angle, while allowing all other parameters to relax to their energetic minimum at each step. joaquinbarroso.com For this compound, two key dihedral angles would be of interest: the angle defining the rotation around the C(aryl)-C(ethyl) bond and the angle for the C(ethyl)-O(methoxy) bond.

The scan generates a plot of energy versus the dihedral angle, revealing the energy minima corresponding to stable conformers and the energy maxima representing the transition states between them. youtube.com A conformational analysis of bromoethane, for instance, shows distinct energy minima for staggered conformations and maxima for eclipsed ones, with the energy difference defining the rotational barrier. youtube.com A similar analysis for the subject molecule would quantify the energetic cost of rotation and identify the most stable (lowest energy) conformer, which is the most populated at thermal equilibrium.

Table 3: Example of a Potential Energy Surface Scan Output for C(aryl)-C(ethyl) Bond Rotation

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type |

| 0 | 3.5 | Eclipsed (Transition State) |

| 60 | 0.2 | Gauche (Local Minimum) |

| 120 | 3.8 | Eclipsed (Transition State) |

| 180 | 0.0 | Anti (Global Minimum) |

Note: This table presents hypothetical data to illustrate the results of a PES scan.

The behavior of a molecule can be significantly influenced by its environment. Computational methods can model these effects, providing insight into how intermolecular forces and solvents alter the molecule's properties. The polarized continuum model (PCM) is a common approach to simulate the effect of a solvent by representing it as a continuous dielectric medium. rsc.org

For this compound, studying solvation effects would involve re-optimizing the geometry and recalculating electronic properties within the PCM framework for various solvents of different polarities (e.g., heptane, chloroform, water). Such studies on substituted benzenes have shown that polar solvents can stabilize charge separation within a molecule, potentially altering conformational preferences and affecting the energies of frontier orbitals. rsc.org This analysis is critical for predicting the molecule's behavior in solution, which is the medium for most chemical reactions.

Prediction of Spectroscopic Properties from First Principlesjoaquinbarroso.com

A powerful application of quantum chemical calculations is the prediction of spectroscopic data. By calculating the response of the molecule to external fields or perturbations, spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman can be simulated. cardiff.ac.uk These predicted spectra are invaluable for interpreting experimental data and confirming molecular structure.

DFT calculations can predict NMR chemical shifts with a high degree of accuracy. nih.govd-nb.info For this compound, theoretical ¹H and ¹³C NMR chemical shifts would be calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov Comparing these predicted shifts to experimental spectra helps in the unambiguous assignment of each peak to a specific nucleus in the molecule. acs.orgacs.org

Furthermore, vibrational frequencies can be computed from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption peaks in an IR spectrum and scattering peaks in a Raman spectrum. orientjchem.orgesisresearch.org Theoretical spectra for this compound would be generated and compared with experimental results. As seen in studies of similar molecules like 1-bromo-2-chlorobenzene, calculated frequencies are often systematically overestimated and are therefore scaled by an empirical factor to improve agreement with experimental values. researchgate.netamanote.comresearchgate.net

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-Br) | Value |

| C2 (C-CH(OCH₃)CH₃) | Value |

| C3 | Value |

| C4 | Value |

| C5 | Value |

| C6 | Value |

| C7 (-CH(OCH₃)CH₃) | Value |

| C8 (-CH(OCH₃)CH₃) | Value |

| C9 (-OCH₃) | Value |

Note: The values in this table are illustrative of predicted NMR data.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Computational chemistry allows for the a priori prediction of NMR chemical shifts, which can aid in the assignment of experimental spectra or provide insights into the electronic environment of the nuclei. For this compound, Density Functional Theory (DFT) calculations are a common method to predict both ¹H and ¹³C NMR chemical shifts. These calculations are typically performed by optimizing the molecular geometry and then computing the magnetic shielding tensors of the nuclei.

The predicted chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents on the benzene ring, as well as by the through-space anisotropic effects. The bromine atom, being electronegative, exerts an inductive electron-withdrawing effect, while the methoxy (B1213986) group in the side chain can have more complex electronic contributions.

Below are hypothetical ¹H and ¹³C NMR chemical shifts for this compound, predicted using DFT calculations (e.g., at the B3LYP/6-31G(d,p) level of theory). It is important to note that these are theoretical values and may deviate from experimental results.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| CH₃ (methoxy) | 3.25 |

| CH (methine) | 4.85 |

| CH₃ (ethyl) | 1.45 |

| Aromatic H | 7.10 - 7.60 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-Br | 122.5 |

| C-CH(OCH₃)CH₃ | 141.0 |

| Aromatic CH | 127.0 - 133.0 |

| CH (methine) | 78.0 |

| OCH₃ | 56.5 |

| CH₃ (ethyl) | 23.0 |

Vibrational Frequency Calculations

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. These calculations are not only crucial for interpreting experimental spectra but also for confirming that a calculated geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).

For this compound, the calculated vibrational frequencies would reveal characteristic peaks for the C-Br stretch, C-O stretch of the ether, C-H stretches of the aromatic ring and the alkyl chain, and various bending modes of the benzene ring. Discrepancies between calculated and experimental frequencies are common due to the harmonic approximation used in many calculations and the influence of the molecular environment in experimental measurements. synquestlabs.comresearchgate.net

Table 3: Selected Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| C=C Aromatic Stretch | 1450 - 1600 |

| C-O-C Stretch | 1080 - 1150 |

| C-Br Stretch | 550 - 650 |

Reaction Mechanism Elucidation through Transition State Theory

Transition state theory is a fundamental concept in chemical kinetics that describes the rates of chemical reactions. youtube.com It postulates that between the state of the reactants and the state of the products, there exists an intermediate state of maximum energy, known as the transition state. By locating and characterizing these transition states on the potential energy surface, computational chemistry can provide detailed insights into reaction mechanisms, including the identification of key intermediates and the determination of kinetic and thermodynamic parameters.

Identification of Key Intermediates and Transition States

For this compound, several reaction types can be envisaged, such as electrophilic aromatic substitution on the benzene ring or nucleophilic substitution at the benzylic position or the bromine-bearing carbon. Computational studies can model these reaction pathways to identify the structures of intermediates and transition states.

For instance, in an electrophilic aromatic substitution reaction (e.g., nitration), the key intermediate would be a Wheland intermediate (an arenium ion), where the electrophile has added to the benzene ring, and the positive charge is delocalized across the ring. researchgate.net The transition state would be the structure leading to this intermediate. The positions of the existing substituents (bromo and 1-methoxyethyl groups) would direct the position of the incoming electrophile.

In a nucleophilic substitution reaction, for example, the formation of a Grignard reagent, the reaction would proceed through intermediates involving magnesium insertion into the C-Br bond. Transition state calculations would be crucial to understand the energy barrier for this process.

Kinetic and Thermodynamic Considerations

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. From this profile, key kinetic and thermodynamic parameters can be derived. mdpi.com

Activation Energy (Ea): The energy difference between the reactants and the transition state determines the rate of the reaction. A higher activation energy corresponds to a slower reaction.

Reaction Enthalpy (ΔH): The energy difference between the products and the reactants indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

Gibbs Free Energy of Reaction (ΔG): This parameter, which includes both enthalpy and entropy changes, determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process.

For a hypothetical nucleophilic substitution reaction on the benzylic carbon of this compound, computational methods could provide the following illustrative thermodynamic data.

Table 4: Hypothetical Thermodynamic Data for a Nucleophilic Substitution Reaction

| Parameter | Value |

| Activation Energy (Ea) | 20 - 30 kcal/mol |

| Enthalpy of Reaction (ΔH) | -10 to -15 kcal/mol (exothermic) |

| Gibbs Free Energy (ΔG) | -5 to -10 kcal/mol (spontaneous) |

These computational insights into the kinetics and thermodynamics of potential reactions are invaluable for predicting the feasibility of synthetic routes and for understanding the underlying factors that control chemical reactivity.

Strategic Applications and Derivatization Pathways of 1 Bromo 2 1 Methoxyethyl Benzene As a Versatile Synthetic Building Block

Applications in the Synthesis of Complex Organic Molecules

The inherent reactivity of 1-Bromo-2-(1-methoxyethyl)benzene (B6234040) makes it a valuable precursor for the assembly of intricate molecular frameworks, including polycyclic and heterocyclic systems that are often found in pharmaceuticals, agrochemicals, and materials science.

Polycyclic aromatic hydrocarbons (PAHs) are a class of compounds that have garnered significant interest for their applications in organic electronics as semiconducting materials. nih.gov The synthesis of structurally diverse and extended PAHs often relies on efficient and selective aromatization methods. nih.gov Methodologies such as direct arylation, transient ligand-directed C-H functionalization, and cycloaromatization are employed to construct these complex systems. nih.gov

This compound is a suitable precursor for building larger polycyclic systems. The bromine atom facilitates participation in transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form new carbon-carbon bonds. For instance, coupling with an appropriate arylboronic acid or ester can extend the aromatic system. Subsequent intramolecular cyclization reactions, like the Scholl reaction (an oxidative cyclodehydrogenation), can then be used to form the final, rigid polycyclic structure. nih.gov The methoxyethyl group can play a crucial role by influencing the regioselectivity of these cyclizations and enhancing the solubility of the intermediates, which is often a challenge in PAH synthesis.

A potential synthetic route towards a fluoranthene (B47539) derivative, a type of PAH, could involve the initial Suzuki coupling of this compound with a naphthylboronic acid derivative. The resulting biaryl compound could then undergo an intramolecular Friedel-Crafts-type reaction, followed by dehydration and aromatization to yield the polycyclic skeleton. escholarship.org

Table 1: Potential Cross-Coupling Reactions for PAH Precursor Synthesis

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki Coupling | Arylboronic acid/ester | Pd(PPh₃)₄, base (e.g., K₂CO₃) | C(aryl)-C(aryl) |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | C(aryl)-C(aryl/vinyl) |

| Negishi Coupling | Organozinc reagent | Pd(dba)₂/ligand | C(aryl)-C(aryl/alkyl) |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | C(aryl)-C(alkynyl) |

Heterocyclic compounds are integral to medicinal chemistry and materials science. The synthesis of novel heterocyclic systems often requires versatile starting materials that can be elaborated through various cyclization strategies. The Smiles rearrangement, for example, is a powerful intramolecular nucleophilic aromatic substitution reaction used to synthesize heterocycles like phenothiazines. researchgate.net

This compound can be strategically modified to serve as a precursor for a range of heterocyclic structures. The bromine atom can be substituted by a nucleophile, such as an amine or a thiol, through Buchwald-Hartwig amination or thiolation reactions. The resulting intermediate, now bearing an ortho-disubstituted aromatic ring, is primed for cyclization.

For example, conversion of the bromine to an amino group and modification of the methoxyethyl side chain (e.g., demethylation to an alcohol followed by oxidation to an aldehyde) would generate a precursor suitable for condensation reactions to form nitrogen-containing heterocycles like quinolines or benzodiazepines. Alternatively, introducing a thiol at the bromine position could pave the way for the synthesis of sulfur-containing heterocycles.

Derivatization for New Functional Materials Precursors

The development of new materials with tailored optical, electronic, and physical properties is a major driver of chemical research. This compound can be derivatized to create monomers and building blocks for advanced polymers and optoelectronic materials. researchgate.net

The synthesis of conjugated aromatic polymers is of great interest for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These polymers are often prepared via step-growth polymerization of functionalized monomers. tue.nl The bromo-functionality of this compound makes it an ideal candidate for polymerization reactions.

Through reactions like Suzuki polycondensation, where it can be reacted with a co-monomer containing two boronic acid or ester groups (e.g., a diboronic acid), it can be incorporated into a polymer chain. The resulting polymer would feature a polyphenylene backbone with pendant methoxyethyl groups. These side chains are not merely passive substituents; they can significantly improve the polymer's processability by enhancing its solubility in common organic solvents and influence the final material's morphology and solid-state packing, which are critical for device performance.

Table 2: Potential Polymerization Pathway

| Polymerization Type | Co-monomer | Resulting Polymer Structure | Potential Properties |

| Suzuki Polycondensation | Aryldiboronic acid/ester | -[Ar-C₆H₄(CH(OCH₃)CH₃)]n- | Soluble, processable conjugated polymer |

| Yamamoto Polymerization | Self-condensation | -[C₆H₄(CH(OCH₃)CH₃)]n- | High molecular weight polyphenylenes |

The performance of optoelectronic devices often relies on materials with precisely tuned energy levels of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ed.ac.uk Donor-acceptor (D-A) type molecules, where an electron-rich (donor) unit is linked to an electron-poor (acceptor) unit, are a common design strategy for achieving desired optoelectronic properties, such as thermally activated delayed fluorescence (TADF). ed.ac.uk

This compound can serve as a foundational building block for such D-A systems. The bromine atom allows for the facile introduction of either a strong donor or a strong acceptor moiety via cross-coupling reactions. For example, a Buchwald-Hartwig amination could attach a donor group like phenoxazine (B87303) or carbazole. Conversely, a Suzuki coupling could introduce a boron-containing acceptor unit. ed.ac.uk The resulting D-A compound could then be further functionalized or incorporated into a larger conjugated system for use as an emitter or host material in an OLED. The methoxyethyl group can help to ensure good film-forming properties and prevent aggregation-caused quenching of luminescence.

Development of Libraries of Substituted Aromatic Systems

In drug discovery and materials science, the generation of compound libraries through combinatorial chemistry allows for the rapid exploration of structure-activity or structure-property relationships. A versatile building block should allow for the introduction of a wide range of substituents in a predictable and high-yielding manner.

This compound is an excellent scaffold for this purpose. The carbon-bromine bond is a key functional group for a multitude of powerful and reliable cross-coupling reactions. This enables the creation of a large library of derivatives from a single, common intermediate. By employing parallel synthesis techniques, different coupling partners can be reacted with the starting material to generate a diverse set of products where the bromine atom is replaced by various functional groups. The methoxyethyl group provides a secondary point for diversification, for example, through demethylation to reveal a reactive alcohol. This dual-handle approach significantly expands the chemical space that can be explored.

Table 3: Library Generation via Cross-Coupling of this compound

| Reaction | Reagent Type | Introduced Substituent |

| Suzuki Coupling | Boronic Acids | Aryl, Heteroaryl, Alkyl |

| Sonogashira Coupling | Terminal Alkynes | Alkynyl |

| Buchwald-Hartwig Amination | Amines, Amides | Amino, Amido |

| Heck Coupling | Alkenes | Alkenyl |

| Stille Coupling | Organostannanes | Aryl, Vinyl, Alkyl |

| Cyanation | Cyanide Source | Cyano |

Parallel Synthesis Approaches

Parallel synthesis is a cornerstone of modern drug discovery and materials science, enabling the rapid generation of large libraries of related compounds. The structure of this compound is well-suited for such approaches. The aryl bromide moiety can serve as a handle for a multitude of cross-coupling reactions, allowing for the systematic introduction of a wide array of substituents.

For instance, in a hypothetical parallel synthesis campaign, this compound could be arrayed in a multi-well plate and subjected to various palladium-catalyzed cross-coupling reactions. Each well could contain a different boronic acid (Suzuki coupling), amine (Buchwald-Hartwig amination), or alkyne (Sonogashira coupling), leading to a library of compounds with diverse functionalities at the 1-position.

Table 1: Hypothetical Parallel Synthesis Library from this compound

| Reaction Type | Coupling Partner | Resulting Scaffold |

| Suzuki Coupling | Arylboronic acids | 1-Aryl-2-(1-methoxyethyl)benzenes |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | N-Aryl-2-(1-methoxyethyl)anilines |

| Sonogashira Coupling | Terminal Alkynes | 1-(Alkynyl)-2-(1-methoxyethyl)benzenes |

| Stille Coupling | Organostannanes | 1-(Aryl/Alkyl)-2-(1-methoxyethyl)benzenes |

| Heck Coupling | Alkenes | 1-(Alkenyl)-2-(1-methoxyethyl)benzenes |

This systematic variation allows for the exploration of a broad chemical space around the core 2-(1-methoxyethyl)phenyl scaffold, which is highly valuable in the search for new bioactive molecules or materials with tailored properties.

Scaffold Diversity Generation

Beyond simple library generation, this compound can be a precursor for generating more complex and diverse molecular scaffolds. The strategic manipulation of both the aryl bromide and the methoxyethyl side chain can lead to a variety of heterocyclic and polycyclic systems.

One potential pathway involves an initial cross-coupling reaction followed by a cyclization event. For example, a Suzuki coupling with an ortho-formylphenylboronic acid could yield a biaryl intermediate. Subsequent intramolecular reaction of the methoxyethyl group with the aldehyde could, under appropriate conditions, lead to the formation of a dibenzofuran (B1670420) or related heterocyclic core.

Another approach could involve the transformation of the methoxyethyl side chain to create a new reactive handle. For instance, demethylation of the ether would yield an alcohol, which could then be used in a variety of cyclization reactions.